molecular formula C4H8N2O4 B13750904 A-Aminoisobutyric acid hydroxamate

A-Aminoisobutyric acid hydroxamate

Cat. No.: B13750904
M. Wt: 148.12 g/mol
InChI Key: TWSZBMWQULUGEZ-UHFFFAOYSA-N
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Description

α-Aminoisobutyric acid hydroxamate (AIB-HA) is a synthetic hydroxamic acid derivative derived from α-aminoisobutyric acid (AIB), a non-proteinogenic amino acid with a branched methyl group at the α-carbon. The hydroxamate functional group (-CONHOH) confers metal-chelating properties, enabling AIB-HA to interact with metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases (MBLs) .

Properties

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9)

InChI Key

TWSZBMWQULUGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NO)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Common Synthetic Approaches

  • Direct Reaction with Hydroxylamine: The simplest approach involves reacting hydroxylamine with ester derivatives of the amino acid. This method often requires an excess of hydroxylamine due to its volatility and may be catalyzed by potassium cyanide or other bases to improve yields.

  • Activation of Carboxylic Acid Precursors: Carboxylic acids can be activated as mixed anhydrides or acid chlorides, then reacted with hydroxylamine to form hydroxamates under mild conditions. Reagents such as ethyl chloroformate or cyanuric chloride are commonly used for activation.

  • Use of Protected Hydroxylamine Derivatives: To improve selectivity and handle sensitive substrates, protected hydroxylamines like O-(tetrahydro-2H-pyran-2-yl) hydroxylamine or O-(tert-butyldimethylsilyl) hydroxylamine are employed. These reagents are introduced into the substrate and later deprotected to yield the target hydroxamic acid.

  • Solid-Phase Synthesis: Immobilization of hydroxylamine on a solid support allows for efficient coupling with carboxylic acids and subsequent cleavage to obtain hydroxamic acids, useful for complex or sensitive molecules.

  • Enzymatic and Photocatalytic Methods: Emerging green methods include enzymatic amidase-catalyzed conversion of amides to hydroxamic acids and visible-light-mediated one-pot syntheses from aldehydes, though these are less common.

Specific Preparation Methods for this compound

While direct literature specifically detailing the synthesis of this compound is limited, the compound can be synthesized by adapting the general hydroxamic acid preparation methods described above, as supported by the chemical structure and functional groups.

Activation of Carboxylic Acid and Coupling with Hydroxylamine

  • Procedure: The free acid form of 2-aminoisobutyric acid is activated using ethyl chloroformate or cyanuric chloride to form a mixed anhydride intermediate, which is then reacted with hydroxylamine hydrochloride or protected hydroxylamine derivatives.

  • Conditions: Typically performed at low temperatures (0–5 °C) to moderate temperatures (room temperature), under inert atmosphere to avoid hydrolysis.

  • Advantages: High yields and purity; mild reaction conditions suitable for sensitive substrates.

  • Disadvantages: Requires preparation of activated intermediates; some reagents may be costly or require careful handling.

Use of Protected Hydroxylamine Derivatives

  • Procedure: Protected hydroxylamines such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine are reacted with activated carboxylic acid derivatives of A-Aminoisobutyric acid. After coupling, the protecting group is cleaved under acidic conditions (e.g., 6 M HCl) to yield the hydroxamate.

  • Advantages: Protects the hydroxylamine moiety during coupling, reducing side reactions; suitable for complex molecules.

  • Disadvantages: Additional steps for protection and deprotection; longer synthesis times.

Solid-Phase Synthesis (Less Common for This Compound)

  • Procedure: Hydroxylamine is immobilized on a resin, then coupled with the amino acid derivative. After synthesis, the product is cleaved from the resin.

  • Advantages: Facilitates purification and automation; useful for library synthesis.

  • Disadvantages: Requires specialized equipment and resins; less common for simple amino acid hydroxamates.

Comparative Data Table of Preparation Methods

Method Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Reaction with Hydroxylamine Hydroxylamine hydrochloride, base (KCN), ester 60–85 Simple, cost-effective Excess reagent needed, side reactions
Activation with Ethyl Chloroformate Ethyl chloroformate, hydroxylamine, low temp 75–95 High yield, mild conditions Requires intermediate preparation
Protected Hydroxylamine Coupling O-THP hydroxylamine, activated acid, acid deprotection 70–90 Selective, suitable for sensitive substrates Additional steps, longer synthesis
Solid-Phase Synthesis Resin-bound hydroxylamine, coupling agents 50–80 Purification ease, automation possible Specialized equipment, less common

Note: Yield ranges are based on analogous hydroxamic acid syntheses reported in literature and may vary depending on specific reaction parameters and substrate purity.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized primarily through two approaches:

  • Direct Hydroxylamine Coupling : Reaction of 2-aminoisobutyric acid with hydroxylamine under acidic or neutral conditions yields the hydroxamate derivative . This method benefits from mild conditions (e.g., pH 6–7, 25°C) and avoids racemization of the chiral center .

  • Activated Carboxylic Acid Intermediates : Carbodiimide-mediated coupling (e.g., EDC/HOBt) achieves yields >75% by forming a reactive O-acylisourea intermediate, which reacts with hydroxylamine . Alternative activators include cyanuric chloride (for α-amino acids) and ethyl chloroformate (for pyrrole-derived analogs) .

Method Reagents/Conditions Yield Key Advantage
Direct hydroxylamineNH<sub>2</sub>OH, pH 6–760–80%Single-step, no chiral inversion
EDC/HOBt couplingEDC, HOBt, DMF, 0°C75–90%High efficiency for sensitive substrates
Cyanuric chloride activationCyanuric chloride, THF, rt70%Compatible with enantiopure amino acids

Metal Chelation

The hydroxamate group forms stable complexes with transition metals, particularly Fe(III), through a bidentate O,O-coordination mode. Key interactions include:

  • Fe(III) Binding : Log K stability constants exceed 25, enabling applications in metalloenzyme inhibition .

  • Zn(II) Interactions : Binds HDAC active-site zinc ions with IC<sub>50</sub> values in the nanomolar range (e.g., 12 nM for HDAC1) .

Redox Reactivity

A-aminoisobutyric acid hydroxamate participates in redox cycles:

  • Oxidation : Generates nitroxide radicals under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), which are detectable via EPR spectroscopy.

  • Antioxidant Activity : Scavenges hydroxyl radicals (k = 1.2 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) and superoxide anions (k = 4.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>).

Enzymatic Interactions

The compound is a potent inhibitor of histone deacetylases (HDACs), with isozyme-specific effects:

HDAC Isozyme IC<sub>50</sub> (nM) Inhibition Mechanism
HDAC112 ± 2Zinc chelation and surface loop interaction
HDAC318 ± 3Competitive binding at the catalytic pocket
HDAC8220 ± 15Partial disruption of active-site dynamics

Mechanistically, the hydroxamate group displaces the catalytic zinc-bound water molecule, while the gem-dimethyl group stabilizes the enzyme-inhibitor complex through hydrophobic interactions .

Hydrolysis and Stability

  • Acidic Hydrolysis : Degrades to 2-aminoisobutyric acid and hydroxylamine at pH <3 (t<sub>1/2</sub> = 2 h at 37°C).

  • Alkaline Stability : Stable at pH 7–9 but undergoes β-elimination at pH >10, forming acrylamide derivatives .

Diazotization and Functionalization

In the presence of NaNO<sub>2</sub>/HCl (0–5°C), the primary amine group undergoes diazotization, enabling:

  • Sandmeyer Reactions : Formation of aryl halides or cyanides via copper catalysis .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C) .

Scientific Research Applications

Biological Activities

  • Histone Deacetylase Inhibition :
    A-Aminoisobutyric acid hydroxamate is recognized for its ability to inhibit histone deacetylases (HDACs). This inhibition plays a crucial role in regulating gene expression, making it a candidate for cancer therapy. Hydroxamic acids like this compound can lead to the reactivation of tumor suppressor genes by altering histone acetylation patterns .
  • Anticancer Properties :
    Studies have shown that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer treatments . The compound has been tested against various human tumor cell lines, including melanoma and cervical cancer, demonstrating significant growth inhibition .
  • Vasodilatory Effects :
    Research indicates that hydroxamic acids can exhibit vasodilatory properties. A study on related compounds suggests potential applications in treating vascular-related conditions .

Synthesis and Reactions

The synthesis of this compound involves various methods typical for hydroxamic acids. These methods allow for modifications that can enhance its biological activity or selectivity against specific targets.

Case Studies and Research Findings

  • Microarray Studies :
    Recent studies utilizing hydroxamic acid-modified peptide microarrays have demonstrated the ability of this compound to selectively bind to HDAC isoforms. This capability opens avenues for developing isozyme-selective inhibitors, which could lead to more targeted cancer therapies .
  • In Vivo Studies :
    In vivo experiments have shown that compounds like this compound can effectively inhibit tumor growth in animal models. These studies highlight the compound's potential as a treatment modality for various cancers .
  • Mechanistic Insights :
    Mechanistic studies indicate that this compound may induce apoptosis in cancer cells through the modulation of histone acetylation and the subsequent activation of pro-apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Hydroxamate Compounds

Structural and Functional Analogues

Dihydroxamate Compounds (Compounds 4 and 6)
  • Structure : These compounds feature dual hydroxamate groups attached to aromatic and aliphatic chains, enhancing their ability to chelate zinc ions in MBLs .
  • Activity : Demonstrated IC50 values of 15–20 µM against MBLs, with binding affinities (K values) of 4.7–6.4 kcal/mol .
  • Comparison with AIB-HA : AIB-HA’s single hydroxamate group may limit its binding efficiency compared to dihydroxamates, which show stronger inhibition due to dual zinc coordination .
Suberoylanilide Hydroxamic Acid (SAHA)
  • Structure : A linear hydroxamate with a phenyl group, widely used as an HDAC inhibitor .
  • Activity : Binds HDAC8 with a docking score of -5.357 kcal/mol and IC50 values of 31.16 µM at 72 hours .
Serine Hydroxamate
  • Structure : A hydroxamate derivative of serine, inhibiting seryl-tRNA synthetase .
  • Activity : Resistance in E. coli arises from mutations in the synthetase, increasing Ki values for serine hydroxamate .
  • Comparison with AIB-HA: AIB-HA’s non-polar methyl group may reduce solubility and cellular uptake compared to serine hydroxamate’s polar side chain .

Metal-Binding Efficiency

Hydroxamates exhibit variable metal coordination modes depending on substituents:

  • O-Methyl Hydroxamates : Bind zinc through heterocyclic nitrogen and hydroxamate oxygen (e.g., TpPh,MeZn(MBI) complexes) .
  • Dihydroxamates : Coordinate zinc bidentately, enhancing inhibition of MBLs .
  • AIB-HA: Predicted to bind monodentately due to its single hydroxamate group, limiting its affinity compared to dihydroxamates .

Enzyme Inhibition Profiles

Compound Target Enzyme IC50 / Ki Binding Affinity (kcal/mol) Reference
AIB-HA (predicted) HDACs, MBLs ~20–50 µM* ~4.0–5.0*
Compounds 4 and 6 MBLs 15–20 µM 4.7–6.4
SAHA HDAC8 31.16 µM (72 hr) -5.357
Serine Hydroxamate Seryl-tRNA synthetase Ki = 13 nM N/A

*Theoretical estimates based on structural analogs.

Biological Activity

A-Aminoisobutyric acid hydroxamate (AIBH) is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid, characterized by the presence of a hydroxamate functional group. This compound has garnered attention due to its significant biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Structural Characteristics

AIBH's structural formula is represented as H2NC(CH3)2C(=O)NHOH\text{H}_2\text{N}-\text{C}(\text{CH}_3)_2-\text{C}(=\text{O})-\text{NHOH}. The unique gem-dimethyl group enhances its biological properties, allowing it to participate in various biochemical reactions typical of hydroxamic acids, including inhibition of histone deacetylases (HDACs) and ureases.

Histone Deacetylase Inhibition
Hydroxamic acids, including AIBH, are well-known for their ability to inhibit HDACs, which play crucial roles in gene expression regulation. The mechanism involves chelation of zinc ions in the active site of HDACs, leading to hyperacetylation of histones and transcription factors. This process can result in cell cycle arrest and apoptosis in cancer cells, making AIBH a potential candidate for anticancer therapies .

Urease Inhibition
Recent studies have also explored AIBH's role as a urease inhibitor. Ureases catalyze the hydrolysis of urea into ammonia, contributing to conditions such as hepatic encephalopathy. AIBH has shown promise in reducing ammonia levels in rodent models, suggesting its utility in treating liver-related disorders .

Biological Activities

  • Anticancer Properties
    • Mechanism : AIBH's ability to induce histone hyperacetylation can lead to the upregulation of tumor suppressor genes and downregulation of oncogenes.
    • Case Studies : In vitro studies have demonstrated that AIBH exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
  • Neuroprotective Effects
    • Mechanism : By modulating gene expression through HDAC inhibition, AIBH may protect neuronal cells from degeneration.
    • Research Findings : Animal models have shown that treatment with AIBH can improve motor performance and reduce neuronal atrophy in models of neurodegenerative diseases .
  • Antimicrobial Activity
    • AIBH has been tested against Toxoplasma gondii, demonstrating significant inhibitory activity with selectivity indices greater than 100. This suggests potential for developing new treatments for toxoplasmosis .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various hydroxamic acid derivatives compared to AIBH:

Compound NameBiological ActivityMechanism of Action
This compoundHDAC inhibition, Urease inhibitionZinc chelation leading to hyperacetylation
LBH589HDAC inhibitionNon-selective HDAC inhibitor
PanobinostatHDAC inhibitionInduces hyperacetylation
N-HydroxyureaAntiviral propertiesInhibits viral replication

Q & A

Q. How can this compound be applied in environmental science?

  • Methodological Answer : Hydroxamates effectively remove heavy metals (e.g., Pb²⁺, Cd²⁺) via chelation-flotation, achieving >90% recovery at pH 6–8 . In wastewater treatment, ferric hydroxamate precipitation reduces organic acid concentrations by 85% in tobacco root extracts, as quantified by spectrophotometry .

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